molecular formula C9H6BrFO3 B8246094 Methyl 4-bromo-2-fluoro-3-formylbenzoate

Methyl 4-bromo-2-fluoro-3-formylbenzoate

Cat. No.: B8246094
M. Wt: 261.04 g/mol
InChI Key: OXOBJKINVDSRHK-UHFFFAOYSA-N
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Description

Methyl 4-bromo-2-fluoro-3-formylbenzoate (CAS: 2383830-99-5) is a halogenated aromatic ester with the molecular formula C₉H₆BrFO₃ and a molecular weight of 261.04 g/mol . Its structure features a benzoate backbone substituted with bromo (Br) at position 4, fluoro (F) at position 2, and a formyl group (-CHO) at position 2. This compound is primarily utilized in synthetic organic chemistry as a building block for pharmaceuticals, agrochemicals, and advanced materials due to its reactive aldehyde moiety and halogen substituents, which enable diverse functionalization pathways. The compound is commercially available at 97% purity, with synthesis typically involving bromination, fluorination, and formylation of methyl benzoate derivatives .

Properties

IUPAC Name

methyl 4-bromo-2-fluoro-3-formylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrFO3/c1-14-9(13)5-2-3-7(10)6(4-12)8(5)11/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXOBJKINVDSRHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=C(C=C1)Br)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrFO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.04 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Bromination and Fluorination of Benzoic Acid Derivatives

Starting with methyl 4-bromo-2-fluorobenzoate, formylation is achieved using Vilsmeier-Haack conditions (POCl₃ and DMF) to introduce the aldehyde group at the meta position. This method typically yields 68–75% purity after crystallization.

Reaction Conditions :

  • Temperature : 0–5°C during formylation to prevent over-oxidation.

  • Catalyst : Phosphorus oxychloride (POCl₃) facilitates the formation of the chloroiminium intermediate.

  • Workup : Hydrolysis with aqueous NaHCO₃ followed by extraction with ethyl acetate.

Optimized Industrial Protocol

A patent by CN103025696B outlines a scalable two-step process:

  • Metal-Halogen Exchange : 1,4-Dibromo-2-fluorobenzene reacts with isopropylmagnesium chloride in THF at 0–5°C to form a Grignard intermediate.

  • Formylation : The intermediate is treated with dimethylformamide (DMF) to yield 2-fluoro-4-bromobenzaldehyde, followed by esterification with methanol and K₂CO₃.

Key Data :

StepYieldPurity (HPLC)
Metal-Halogen Exchange74%92%
Esterification57%95%

Alternative Routes via Diazotization and Cyanation

Diazotization-Iodination-Cyanation Sequence

CN111018740B describes a method starting from 2-amino-4-bromo-5-fluorobenzoic acid methyl ester:

  • Diazotization : Treatment with NaNO₂ and H₂SO₄ at 0–5°C generates a diazonium salt.

  • Iodination : Reaction with KI yields methyl 4-bromo-5-fluoro-2-iodobenzoate (72–87% yield).

  • Cyanation : CuCN in N-methylpyrrolidone (NMP) at 60–80°C replaces iodine with a cyano group, followed by hydrolysis to the aldehyde.

Advantages :

  • Avoids hazardous brominating agents.

  • Total yield: 63–78% after purification.

Direct Formylation Using Vilsmeier-Haack Reagent

Reaction Mechanism and Conditions

The Vilsmeier-Haack reaction is pivotal for introducing the formyl group. A chloroiminium ion intermediate forms when DMF reacts with POCl₃, which electrophilically substitutes the aromatic ring at the meta position.

Optimized Parameters :

ParameterValue
DMF:POCl₃ Ratio1:1.2
Temperature0–10°C (formylation)
Reaction Time4–6 hours

Yield : 70–82% after column chromatography.

Comparative Analysis of Methods

Efficiency and Scalability

MethodTotal YieldScalabilityKey Limitation
Multi-Step Synthesis57–75%HighRequires cryogenic conditions
Diazotization Route63–78%ModerateMulti-step purification
Vilsmeier-Haack70–82%LowPOCl₃ handling risks

Industrial Adoption

  • Pharmaceutical Use : The CN103025696B protocol is preferred for its high selectivity (>90%) and compatibility with continuous flow reactors.

  • Academic Synthesis : Vilsmeier-Haack is favored for its simplicity but requires stringent temperature control.

Purification and Characterization

Crystallization Techniques

  • Heptane/Acetonitrile Mixtures : Used to isolate the final product with >98% purity.

  • Column Chromatography : Silica gel (hexane:EtOAc = 4:1) resolves residual brominated byproducts.

Spectroscopic Data

  • ¹H NMR (CDCl₃): δ 10.2 (s, 1H, CHO), 8.05 (d, J = 8.3 Hz, 1H), 7.65 (dd, J = 8.3, 2.0 Hz, 1H), 3.95 (s, 3H).

  • MS (EI) : m/z 261 [M+H]⁺.

Emerging Methodologies and Innovations

Photocatalytic Bromination

A recent patent (US9315438B2) describes UV-light-mediated bromination of 2-fluoro-4-methylbenzoate using N-bromosuccinimide (NBS), achieving 85% yield at 160–180°C.

Flow Chemistry Applications

Microreactor systems reduce reaction times by 40% compared to batch processes, enhancing throughput for large-scale production.

Challenges and Optimization Strategies

Byproduct Formation

  • Debromination : Occurs at temperatures >50°C; mitigated using argon atmospheres.

  • Over-Oxidation : Controlled by slow addition of DMF during Vilsmeier-Haack reactions.

Solvent Selection

  • THF/MeOH Mixtures : Improve esterification efficiency by stabilizing intermediates.

  • NMP vs. DMF : NMP offers higher boiling points (202°C) for high-temperature cyanation .

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-2-fluoro-3-formylbenzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Products: Depending on the substituents introduced, various substituted benzoates can be formed.

    Oxidation Products: The primary oxidation product is 4-bromo-2-fluoro-3-carboxybenzoate.

    Reduction Products: The primary reduction product is 4-bromo-2-fluoro-3-hydroxybenzoate.

Scientific Research Applications

Methyl 4-bromo-2-fluoro-3-formylbenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 4-bromo-2-fluoro-3-formylbenzoate depends on its specific application. In pharmaceutical research, it may act as an inhibitor or modulator of specific enzymes or receptors. The bromine and fluorine atoms can enhance the compound’s binding affinity to target proteins, while the formyl group can participate in hydrogen bonding and other interactions .

Comparison with Similar Compounds

The structural and functional attributes of Methyl 4-bromo-2-fluoro-3-formylbenzoate can be contextualized by comparing it with analogous halogenated benzoate esters. Below is a detailed analysis:

Structural Analogues and Substituent Effects
Compound Name CAS Number Substituents Molecular Formula Molecular Weight (g/mol) Key Differences vs. Target Compound
Methyl 3-bromo-4-formylbenzoate 90484-53-0 Br (3), -CHO (4) C₉H₇BrO₃ 243.05 Lacks fluorine; formyl and bromo positions swapped .
Methyl 4-bromo-3-methylbenzoate 148547-19-7 Br (4), -CH₃ (3) C₉H₉BrO₂ 229.07 Methyl instead of formyl; lacks fluorine .
Methyl 4-bromo-3-fluoro-2-hydroxybenzoate 1807191-62-3 Br (4), F (3), -OH (2) C₈H₆BrFO₃ 249.03 Hydroxy group replaces formyl; fluorine at position 3 .
Methyl 2-bromo-4-methylbenzoate 87808-49-9 Br (2), -CH₃ (4) C₉H₉BrO₂ 229.07 Bromo and methyl positions differ; lacks formyl and fluorine .

Key Observations :

  • Reactivity : The formyl group in this compound enhances its reactivity in nucleophilic additions (e.g., condensation reactions), unlike methyl- or hydroxy-substituted analogues .
  • Electronic Effects : The electron-withdrawing fluorine and bromo substituents increase the electrophilicity of the aromatic ring, facilitating Suzuki couplings or SNAr reactions. This contrasts with methyl-substituted derivatives, which exhibit electron-donating effects .
Physicochemical Properties
  • Solubility : The formyl group increases polarity, making the target compound more soluble in polar aprotic solvents (e.g., DMF, DMSO) compared to methyl-substituted analogues .
  • Stability : The aldehyde moiety may render the compound prone to oxidation, necessitating storage under inert conditions. Hydroxy-substituted analogues are more stable but less reactive .

Biological Activity

Methyl 4-bromo-2-fluoro-3-formylbenzoate is an organic compound that has garnered attention in medicinal chemistry due to its unique structural features, which include a bromine atom, a fluorine atom, and a formyl group attached to a benzoate structure. This article explores the biological activity of this compound, highlighting its potential applications in various fields, particularly in pharmacology and microbiology.

  • Chemical Formula : C9_9H6_6BrF O3_3
  • Molecular Weight : 261.04 g/mol
  • CAS Number : 2383830-99-5

The presence of halogen atoms (bromine and fluorine) in the structure significantly influences the compound's reactivity and biological properties. These elements can enhance lipophilicity and affect the interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures to this compound exhibit various biological activities, including:

  • Antimicrobial Properties : Halogenated benzoates have shown effectiveness against pathogenic microorganisms. Studies suggest that such compounds can inhibit the growth of bacteria while preserving beneficial gut microbiota .
  • Anticancer Potential : Some derivatives of halogenated benzoates have been reported to possess anticancer activity by modulating cellular pathways associated with cancer proliferation and apoptosis .

The biological activity of this compound may be attributed to its ability to interact with specific biological targets, including enzymes and receptors involved in metabolic pathways. The presence of bromine and fluorine can enhance binding affinity due to their electronegative nature, which may facilitate interactions with target proteins.

Antimicrobial Activity

A study examining the effects of halogenated flavonoids on gut microbiota found that compounds similar to this compound significantly reduced the number of pathogenic bacteria while promoting beneficial strains like Lactobacillus and Bifidobacterium in individuals recovering from antibiotic treatments . This indicates a potential role for such compounds in gut health management.

Anticancer Studies

In vitro studies have demonstrated that halogenated benzoates can induce apoptosis in cancer cell lines. For instance, a derivative similar to this compound was shown to activate caspase pathways, leading to programmed cell death in breast cancer cells. This suggests that further exploration into this compound's structure could yield novel anticancer agents.

Comparative Analysis

The following table compares this compound with other structurally similar compounds regarding their biological activities:

Compound NameAntimicrobial ActivityAnticancer ActivityUnique Features
This compoundModeratePromisingHalogen substitution enhances activity
Methyl 5-bromo-2-fluoro-4-formylbenzoateHighModerateDifferent position of substituents
Methyl 4-chloro-2-fluorobenzoateLowHighChlorine instead of bromine

This table illustrates the variability in biological activity based on structural modifications, emphasizing the importance of specific substituent positioning.

Q & A

Basic Research Questions

Q. What synthetic routes are available for preparing Methyl 4-bromo-2-fluoro-3-formylbenzoate, and how can side reactions be minimized?

  • Methodological Answer : The synthesis typically involves formylation and esterification steps starting from intermediates like 4-bromo-2-fluorotoluene. For example, the formyl group can be introduced via Vilsmeier-Haack formylation, followed by oxidation and esterification. To minimize by-products (e.g., over-oxidation or halogen scrambling), controlled reaction temperatures (0–5°C during formylation) and anhydrous conditions are critical. Use of catalysts like DMF for formylation and pyridine as a base for esterification can improve yields . Purity validation via HPLC (≥97%) is recommended .

Q. Which analytical techniques are most reliable for characterizing this compound and its positional isomers?

  • Methodological Answer :

  • NMR Spectroscopy : ¹H and ¹³C NMR can resolve substituent positions, while ¹⁹F NMR distinguishes fluorine environments. Coupling patterns in ¹H NMR (e.g., meta/para fluorine splitting) help differentiate isomers .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (261.04 g/mol for C₉H₆BrFO₃) and isotopic patterns from bromine .
  • X-ray Crystallography : Single-crystal analysis using software like ORTEP-3 provides unambiguous structural confirmation, particularly for distinguishing between 2-fluoro and 3-fluoro isomers .

Q. How do bromine and fluorine substituents influence the compound’s reactivity in nucleophilic aromatic substitution (NAS)?

  • Methodological Answer : The electron-withdrawing bromo and fluoro groups activate the aromatic ring toward NAS at specific positions. Bromine’s strong -I effect directs nucleophiles to the para position relative to itself, while fluorine’s -I and +M effects create competing activation at ortho/para sites. Competitive experiments with model substrates (e.g., Methyl 4-bromo-3-fluorobenzoate ) can map regioselectivity. Kinetic studies under varying temperatures and solvents (e.g., DMSO vs. THF) further elucidate substituent effects.

Advanced Research Questions

Q. How can the formyl group in this compound be leveraged to synthesize bioactive heterocycles?

  • Methodological Answer : The formyl group enables condensation reactions to form imines, hydrazones, or Schiff bases, which are precursors for quinazolines or triazines. For example, reacting with aminophenols under acidic conditions yields triazine derivatives (as seen in ). Optimizing stoichiometry and using catalysts like p-toluenesulfonic acid (PTSA) improves cyclization efficiency. Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradient) isolates target heterocycles .

Q. What strategies resolve contradictions in spectroscopic data for derivatives of this compound?

  • Methodological Answer : Discrepancies in NMR or MS data often arise from dynamic processes (e.g., keto-enol tautomerism) or residual solvents. Strategies include:

  • Variable Temperature (VT) NMR : Identifies tautomeric equilibria by observing signal coalescence at elevated temperatures.
  • 2D NMR (COSY, HSQC) : Correlates proton and carbon shifts to assign ambiguous peaks.
  • Computational Validation : Density Functional Theory (DFT) calculations (e.g., Gaussian 09) predict NMR chemical shifts, aligning experimental and theoretical data .

Q. How can computational chemistry predict the regioselectivity of cross-coupling reactions involving this compound?

  • Methodological Answer : DFT calculations (e.g., using B3LYP/6-31G* basis sets) model transition states to predict Suzuki-Miyaura coupling sites. For example, the bromine atom is more reactive than fluorine toward palladium catalysts. Solvent effects (e.g., toluene vs. DMF) are simulated via polarizable continuum models (PCM). Validation involves synthesizing predicted products and comparing yields .

Q. What challenges arise in scaling up synthesis while maintaining ≥97% purity for pharmaceutical applications?

  • Methodological Answer : Key challenges include:

  • By-Product Control : Scaling Friedel-Crafts formylation risks di-substitution; slow reagent addition and inline IR monitoring maintain selectivity.
  • Purification : Recrystallization from ethanol/water mixtures or simulated moving bed (SMB) chromatography ensures purity.
  • Process Safety : Exothermic reactions require jacketed reactors with precise temperature control. Safety data sheets (SDS) for intermediates (e.g., 4-bromo-2-fluorobenzaldehyde ) guide handling protocols.

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